Position-Dependent LogP and Lipophilicity Differentiation from 2-Chloromethyl Isomer
The 7-chloromethyl substitution pattern confers higher lipophilicity compared to the 2-chloromethyl isomer, influencing membrane permeability and oral bioavailability predictions. The target compound (free base form) has a computed LogP of 2.07, while the 2-chloromethyl analog (CAS 57892-76-9) has a computed XLogP3-AA of 2.2, representing a ~6% difference in predicted lipophilicity [1]. This difference, though modest, becomes relevant in structure-activity relationship (SAR) optimization where even small LogP variations affect compound partitioning and off-target promiscuity [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.07 (free base; computed by Chemsrc) / LogP = 1.35 (hydrochloride salt; vendor data) |
| Comparator Or Baseline | 2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9): XLogP3-AA = 2.2 (PubChem computed) |
| Quantified Difference | Δ LogP ≈ 0.13 (free base vs. 2-isomer free base) / Δ LogP ≈ -0.85 (hydrochloride salt vs. 2-isomer free base) |
| Conditions | Computed values; free base values from Chemsrc (7-isomer) and PubChem (2-isomer); hydrochloride salt value from Fluorochem datasheet |
Why This Matters
Lipophilicity differences directly impact compound partitioning in biological assays and can alter apparent potency in cell-based screens, making isomer selection critical for SAR consistency.
- [1] Chemsrc. 7-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 86718-06-1 free base). Computed Properties. Retrieved 2026. View Source
- [2] PubChem. 2-(Chloromethyl)imidazo[1,2-a]pyridine (CID 957614). Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
